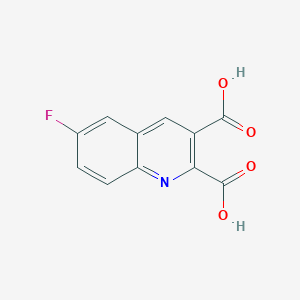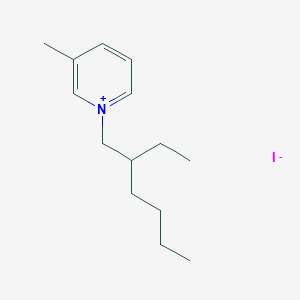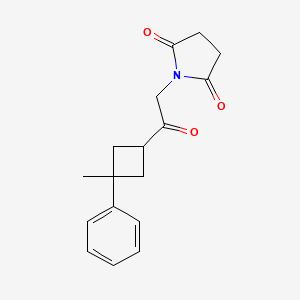![molecular formula C14H8Cl2N2OS B12606079 (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone CAS No. 914644-34-1](/img/structure/B12606079.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core with an amino group at the 2-position and a 3,4-dichlorophenyl group attached to the methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone typically involves the condensation of 2-aminothiophene derivatives with pyridine carboxaldehydes, followed by cyclization and functionalization steps. One common method involves the use of 2-mercapto-4,6-dimethylnicotinonitrile and 4-chloromethylcoumarins in the presence of triethylamine at room temperature . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.
科学研究应用
(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: Similar structure but lacks the dichlorophenyl group, which may affect its reactivity and biological activity.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: Contains a different substitution pattern on the thieno[2,3-b]pyridine core.
Uniqueness
The presence of the 3,4-dichlorophenyl group in (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone imparts unique chemical and biological properties, such as increased lipophilicity and potential for stronger interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
914644-34-1 |
|---|---|
分子式 |
C14H8Cl2N2OS |
分子量 |
323.2 g/mol |
IUPAC 名称 |
(2-aminothieno[2,3-c]pyridin-3-yl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-2-1-7(5-10(9)16)13(19)12-8-3-4-18-6-11(8)20-14(12)17/h1-6H,17H2 |
InChI 键 |
MTSZWBNLWOBOHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)



![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)

